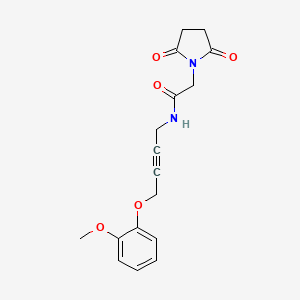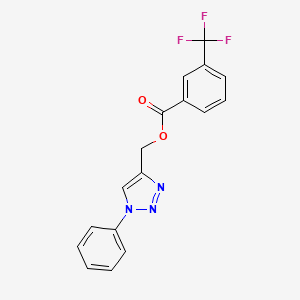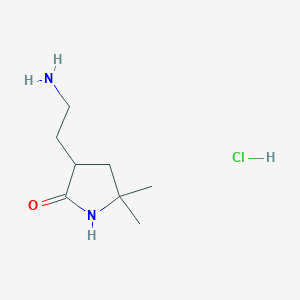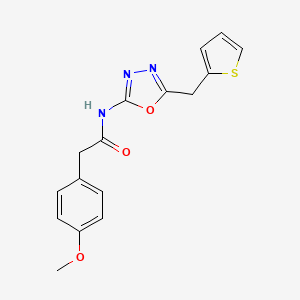
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide, also known as Compound A, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Research on compounds with similar structures has demonstrated significant applications in chemical synthesis and medicinal chemistry. For instance, the study by Galeazzi, Mobbili, and Orena (1996) detailed a convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III). This method facilitates the synthesis of biologically active amino acids containing the pyrrolidine ring, highlighting its utility in developing pharmaceutically active compounds (Galeazzi, Mobbili, & Orena, 1996).
Hypoglycemic Activity
Another aspect of research on structurally related compounds includes the design, synthesis, and evaluation of novel derivatives for their hypoglycemic activity. Nikaljea, Choudharia, and Une (2012) reported on the synthesis of novel acetamide derivatives and their significant hypoglycemic activity in animal models, underscoring the potential of such compounds in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
Palladium-Catalyzed Intramolecular Cyclization
Giambastiani, Pacini, Porcelloni, and Poli (1998) explored a novel palladium(0)-catalyzed cyclization to 3,4-disubstituted pyrrolidin-2-ones, offering a broad application in organic synthesis. This method allows for the generation of stabilized acetamide enolate anions and pi-allyl-palladium appendages, leading to the formation of gamma-lactams with exclusive 5-exo-trig ring closure. The cyclization procedure exhibits total diastereoselection, emphasizing its significance in the selective synthesis of complex organic molecules (Giambastiani et al., 1998).
Pharmaceutical Intermediate Production
Fort (2002) discussed the advantageous intermediate production of pharmaceutically effective compounds from related pyrrolidin-2-one derivatives, indicating the importance of these chemical reactions in developing new medications (Fort, 2002).
Novel Anti-inflammatory Drug Formation
Dudek, Kostrzewa, Paluch, and Potrzebowski (2018) demonstrated the mechanochemical formation of Apremilast solvates and cocrystals, illustrating the capability of certain compounds to form well-organized structures with a π-philic pocket susceptible to aromatic–aromatic interactions. This study shows the potential for designing novel anti-inflammatory drugs through selective π-philic interactions (Dudek et al., 2018).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-13-6-2-3-7-14(13)24-11-5-4-10-18-15(20)12-19-16(21)8-9-17(19)22/h2-3,6-7H,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJOGTUCLPHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2954676.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2954683.png)